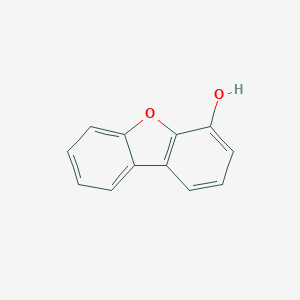

4-Dibenzofuranol

Description

Overview of Dibenzofuran (B1670420) Core Structures in Organic Chemistry

The dibenzofuran core is a significant heterocyclic organic compound characterized by a central furan (B31954) ring fused to two benzene (B151609) rings. wikipedia.orgebi.ac.uk This tricyclic aromatic structure, with the chemical formula C₁₂H₈O, forms a planar and thermally robust molecule. wikipedia.org It is a volatile, white crystalline solid that is soluble in nonpolar organic solvents and is naturally obtained from coal tar. wikipedia.orgebi.ac.uk

In the realm of organic chemistry, the dibenzofuran scaffold is a noteworthy structural motif found in various natural products and serves as a precursor for many synthetic compounds. thesciencein.org Its aromatic system allows it to undergo electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions. The numbering of the carbon atoms follows a standard convention, which is crucial for identifying the positions of various functional groups. wikipedia.org The stability and specific chemical reactivity of the dibenzofuran structure make it a versatile building block in the synthesis of more complex molecules with diverse applications. organic-chemistry.org

Significance of Hydroxylated Dibenzofurans in Research

The addition of a hydroxyl (-OH) group to the dibenzofuran framework creates hydroxylated dibenzofurans, a class of compounds that has garnered considerable research interest. This functionalization significantly alters the parent molecule's physical and chemical properties. The hydroxyl group can increase polarity and the capacity for hydrogen bonding, which may influence solubility and interactions with biological systems. cymitquimica.com

Hydroxylated dibenzofurans are often studied as metabolites of dibenzofurans and their halogenated derivatives, such as polychlorinated dibenzofurans (PCDFs). nih.govnih.gov Research has shown that these hydroxylated metabolites can exhibit significant biological activity. For instance, they have been found to be potent inhibitors of certain enzymes, like thyroid hormone sulfotransferase, which plays a role in hormone regulation. nih.gov The position of the hydroxyl group on the dibenzofuran skeleton is a critical determinant of a compound's biological and chemical behavior. nih.gov This structural variation allows for the fine-tuning of properties, making hydroxylated dibenzofurans valuable subjects in fields like medicinal chemistry and toxicology. thesciencein.orgontosight.ai

Current Research Landscape Pertaining to 4-Dibenzofuranol

This compound, also known as dibenzofuran-4-ol, is a specific isomer where the hydroxyl group is located at the 4-position of the dibenzofuran core. nih.gov Current research often focuses on its synthesis, potential biological activities, and its role as a key intermediate in the creation of more complex molecules.

One area of investigation is the synthesis of this compound derivatives for various applications. For example, it has been used as a precursor in the synthesis of novel homoisoflavonoids, which were subsequently evaluated for their antimycobacterial properties. nih.gov Additionally, research has explored its potential antimicrobial activity, with studies indicating that this compound and its derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

The compound is also relevant in environmental science as a potential metabolite of dibenzofuran. Studies on the biodegradation of dibenzofuran by microorganisms sometimes identify hydroxylated intermediates, highlighting the environmental fate of these aromatic compounds. ebi.ac.uk Furthermore, this compound serves as a chemical building block. Its hydroxyl group can be oxidized or it can undergo substitution reactions on its benzene rings, allowing for the creation of a variety of derivatives for different research purposes.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | dibenzofuran-4-ol |

| Molecular Formula | C₁₂H₈O₂ |

| Molecular Weight | 184.19 g/mol |

| CAS Number | 19261-06-4 |

| Melting Point | 125°C |

| XLogP3 | 3.8 |

This data is compiled from sources nih.govechemi.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

dibenzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGJIKIEQYYOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172860 | |

| Record name | 4-Dibenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19261-06-4 | |

| Record name | 4-Dibenzofuranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019261064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dibenzofuranol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxydibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Dibenzofuranol and Its Derivatives

Classical and Contemporary Approaches to Dibenzofuranol Synthesis

The construction of the dibenzofuran (B1670420) skeleton, particularly with a hydroxyl substituent at the C4 position, can be achieved through several strategic bond-forming reactions. These methodologies often involve the cyclization of a biphenyl (B1667301) precursor.

Strategies Involving Intramolecular C-C Bond Formation

The formation of the dibenzofuran ring system can be accomplished by creating a carbon-carbon bond between two phenyl rings that are already linked by an ether bond. One such approach involves the intramolecular cyclization of o-alkynylphenyl ethers, which can be catalyzed by a strong, non-metallic base like the phosphazene P4-tBu. This method facilitates the formation of 2,3-disubstituted benzofurans under mild, metal-free conditions. While this specific example leads to benzofurans, the underlying principle of intramolecular C-C bond formation of an ether-linked biaryl system is a viable strategy for constructing the dibenzofuran core.

Another strategy involves the palladium-catalyzed intramolecular addition of aryl iodides to carbonyl groups. In this type of reaction, an o-iodobenzyl group attached to a ketoester can undergo cyclization, forming a new ring and a hydroxyl group in the process. This demonstrates a palladium-catalyzed C-C bond formation that can lead to complex polycyclic structures containing a hydroxylated ring.

Biocatalysis also presents novel routes for intramolecular C-C bond formation. For instance, enzymes like the berberine (B55584) bridge enzyme (BBE) catalyze oxidative C-C bond formation between a phenol (B47542) moiety and an N-methyl group. This highlights the potential of enzymatic methods in constructing specific carbon-carbon bonds in complex molecules.

Synthesis via Cycloetherification Reactions

Cycloetherification, the formation of the ether linkage to complete the furan (B31954) ring, is a common and effective strategy for synthesizing dibenzofurans. A notable example is the synthesis of 4-nitrodibenzofurans through the double functionalization of 2'-amino-biphenyl-2-ols. rsc.orgresearchgate.netresearchgate.net This reaction proceeds via a one-pot nitration and cycloetherification using sodium nitrite (B80452) in a mixture of trifluoroacetic acid and water. rsc.orgresearchgate.netresearchgate.net The process is believed to involve nitration of the phenol ring followed by a Sandmeyer-type reaction that results in the formation of the dibenzofuran ring. rsc.orgresearchgate.net The resulting 4-nitrodibenzofuran (B3057948) can then be a precursor to 4-aminodibenzofuran and, potentially, 4-dibenzofuranol through subsequent reactions.

Other cycloetherification strategies include the reductive cycloetherification of 1,4- and 1,5-diketones using a simple triarylborane catalyst and molecular hydrogen, which yields substituted tetrahydrofurans and tetrahydropyrans. chemrxiv.org While not directly applied to dibenzofuranol, this metal-free approach showcases a method for forming cyclic ethers from diketone precursors. chemrxiv.org

Formylation and Subsequent Cyclization Techniques

Formylation, the introduction of a formyl group (-CHO), can be a key step in the synthesis of complex molecules derived from dibenzofuranol. While often performed on a pre-existing dibenzofuranol to create derivatives, formylation can also be part of a strategy to construct the ring system itself. For instance, the formylation of dibenzofuranols, such as dibenzofuran-2-ol and other isomers, has been attempted using various methods, including the Snieckus, Vilsmeier, and Reimer-Tiemann reactions, although with varying success and often low yields. uminho.pt

A more integrated approach involves carbonylative cyclization reactions. For example, palladium-catalyzed carbonylative C-C coupling and subsequent intramolecular cyclization can be used to synthesize 4-quinolones from 2-iodoaniline (B362364) and terminal alkynes, with iron pentacarbonyl acting as a source of carbon monoxide. mdpi.com This type of reaction, where a carbonyl group is incorporated during the cyclization process, represents a sophisticated strategy that could be adapted for the synthesis of hydroxylated dibenzofuran structures.

Palladium-Catalyzed Reactions for C-O Bond Formation

Palladium catalysis is a powerful tool for the formation of the C-O bond necessary to complete the furan ring in dibenzofuran synthesis. A practical and efficient method is the phenol-directed C-H activation/C-O cyclization. nih.gov This palladium-catalyzed reaction uses air as the oxidant and can tolerate a variety of functional groups. nih.gov The reaction proceeds through the activation of a C-H bond on one of the phenyl rings of a biphenyl precursor, followed by the formation of the C-O bond to create the dibenzofuran structure. nih.gov The turnover-limiting step in this process has been identified as the C-O reductive elimination. nih.gov This method is complementary to other synthetic approaches for creating substituted dibenzofurans. nih.gov

Precursor-Based Synthetic Pathways

The synthesis of this compound and its derivatives can also be approached by selecting a specific precursor that already contains the basic biphenyl structure and the necessary functionalities for cyclization.

Synthesis from 2'-amino-biphenyl-2-ols

A significant pathway to the 4-substituted dibenzofuran core starts from 2'-amino-biphenyl-2-ols. rsc.orgresearchgate.netresearchgate.net A mild and transition-metal-free method allows for the dual functionalization of these precursors to yield 4-nitrodibenzofurans. rsc.orgresearchgate.netresearchgate.net The reaction is carried out in a one-pot synthesis using sodium nitrite (NaNO₂) in a solution of trifluoroacetic acid (TFA) and water. rsc.orgresearchgate.net This process involves both the nitration of the phenolic ring and the cycloetherification to form the dibenzofuran ring. rsc.orgresearchgate.net The mechanism is proposed to proceed through the nitration of the phenol ring, followed by a Sandmeyer reaction, which is a well-known method for converting an amino group on an aromatic ring into various other functional groups via a diazonium salt intermediate. rsc.orgresearchgate.netwikipedia.org The resulting 4-nitrodibenzofurans can be further functionalized, for example, into amino-dibenzofurans. rsc.orgresearchgate.net

The following table summarizes the synthesis of various 4-nitro-dibenzofuran derivatives from their corresponding 2'-amino-biphenyl-2-ol precursors.

| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |

| 1 | H | H | H | H | 4-nitro-dibenzofuran | 85 |

| 2 | CH₃ | H | H | H | 2-methyl-4-nitro-dibenzofuran | 83 |

| 3 | OCH₃ | H | H | H | 2-methoxy-4-nitro-dibenzofuran | 81 |

| 4 | Cl | H | H | H | 2-chloro-4-nitro-dibenzofuran | 87 |

| 5 | H | H | CH₃ | H | 8-methyl-4-nitro-dibenzofuran | 84 |

| 6 | H | H | OCH₃ | H | 8-methoxy-4-nitro-dibenzofuran | 82 |

| 7 | H | H | Cl | H | 8-chloro-4-nitro-dibenzofuran | 86 |

| 8 | H | H | H | OCH₃ | 7-methoxy-4-nitro-dibenzofuran | 80 |

| Data sourced from Kumar et al. (2015). The reaction involves the treatment of the corresponding 2'-amino-biphenyl-2-ol with NaNO₂ in TFA and water. |

Formation from Phenolic Derivatives and Furan Precursors

The synthesis of dibenzofuran structures, including this compound, can be achieved through the coupling of phenolic and furan derivatives. rsc.org This approach is a key strategy for creating aromatic-containing building blocks from biobased sources. rsc.org The rich reactivity of these aromatic compounds allows for the development of high-value polymers. rsc.org

One proposed pathway for the formation of furan-like structures from phenolic precursors involves the opening of an oxidized phenolic ring, which is then followed by the formation of a five-membered ring through intramolecular nucleophilic addition. rsc.org While this specific study focused on disinfection byproducts, the underlying mechanism highlights a potential route for synthesizing the furan ring system from phenolic compounds. rsc.org

Generation via Thermal Processes (e.g., Pyrolysis of Phenol)

Thermal processes, particularly the pyrolysis of phenol, have long been known to produce dibenzofuran. cmu.edu Early 20th-century patents described the formation of dibenzofuran by heating phenol vapor with air, with or without a catalyst. cmu.edu The gas-phase pyrolysis and slow combustion of phenol are believed to proceed through the dimerization of two phenoxy radicals as the initial step. cmu.edu

During the slow combustion of phenol, this compound has been identified as a product, albeit in smaller quantities compared to dibenzofuran. cmu.edu For instance, in experiments involving the slow combustion of 2-phenoxyphenol, this compound was a notable product. cmu.edu Similarly, in the slow combustion of phenol itself, this compound was detected among other products, though at much lower concentrations than the primary product, dibenzofuran. cmu.edusci-hub.se

The mechanism for the formation of these products from phenol pyrolysis is complex. It is proposed that the initial dimerization of phenoxy radicals leads to intermediates like 2,2'-dihydroxybiphenyl, which can then cyclize to form dibenzofuran. cmu.edu The formation of this compound in these processes suggests alternative cyclization or rearrangement pathways are also active. cmu.edu

The table below summarizes the products identified in the slow combustion of phenol.

| Precursor | Condition | Major Product | Minor Products |

| Phenol | Slow Combustion | Dibenzofuran | 2,2'-dihydroxybiphenyl, 2-phenoxyphenol, this compound, 2-dibenzofuranol |

| 2-Phenoxyphenol | Slow Combustion | Phenol | This compound, Dibenzofuran, Dibenzo-p-dioxin |

Derivation from Poly(ether ether ketone) (PEEK) Decomposition

The thermal decomposition of poly(ether ether ketone) (PEEK), a high-performance polymer, has been identified as a source of this compound. unl.ptuclan.ac.ukresearchgate.net The decomposition of PEEK proceeds through two main pathways: one at lower temperatures leading to the formation of a furan moiety within the polymer backbone, and another at higher temperatures involving random chain scission that releases dibenzofuran and dibenzofuranol. mdpi.com

Studies using techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) have confirmed the presence of this compound among the volatile products of PEEK decomposition. unl.ptuclan.ac.ukresearchgate.net While dibenzofuran is typically the major product, this compound is also consistently detected, particularly at elevated temperatures. mdpi.com The main decomposition products of PEEK are reported to be carbon monoxide, carbon dioxide, and phenols. uclan.ac.uk

The table below lists some of the major and minor products identified from the thermal decomposition of PEEK. unl.pt

| Decomposition Product Type | Examples |

| Major Products | Dibenzofuran, Phenol, Carbon Dioxide, Carbon Monoxide uclan.ac.ukmdpi.com |

| Minor Products | This compound, 4-Hydroxybenzophenone, Benzene (B151609), Naphthalene, Biphenyl, Hydroquinone, 1,4-Diphenoxybenzene, 4-Phenylphenol unl.pt |

The formation of these compounds is attributed to the cleavage of the ether and ketone linkages in the PEEK backbone. uclan.ac.uk The presence of terminal hydroxyl groups in many of the decomposition products suggests that the ether links are generally less thermally stable than the ketone groups. uclan.ac.uk

Regioselective Synthesis and Isomer Control

Challenges in Achieving Positional Selectivity

The regioselective synthesis of substituted dibenzofurans presents significant challenges due to the similar reactivity of the different positions on the dibenzofuran core. numberanalytics.com The electron density of the dibenzofuran ring influences the position of electrophilic substitution, with the order of reactivity generally being 3 > 2 > 1 > 4. This inherent reactivity pattern makes it difficult to selectively introduce functional groups at the less reactive positions, such as the 4-position.

Methods for Selective Functionalization at the 4-Position

Despite the challenges, several methods have been developed to achieve selective functionalization at the 4-position of the dibenzofuran ring system. These methods often involve directing groups or specific reaction conditions to control the regioselectivity of the reaction.

One approach involves the synthesis of 4-nitrodibenzofurans through the double functionalization of 2'-amino-biphenyl-2-ols. This one-pot synthesis utilizes sodium nitrite in trifluoroacetic acid and water to achieve both nitration and cycloetherification. Interestingly, the nitration occurs selectively on the phenol ring, leading to the formation of 4-nitrodibenzofurans. These nitro-substituted dibenzofurans can then be further transformed into other functionalized derivatives, such as amino-dibenzofurans.

Another strategy for modifying the 4-position of dibenzofuran involves coupling it with a pyridoindole moiety. This molecular design has been explored for creating materials with high thermal stability and efficiency. researchgate.net

Palladium-catalyzed C-H activation/C-O cyclization reactions have also emerged as a powerful tool for the synthesis of substituted dibenzofurans. acs.org By using a phenol-directed approach, it is possible to synthesize dibenzofurans with various substitution patterns. While not exclusively for the 4-position, this methodology offers a versatile platform that can be adapted for regioselective synthesis through the appropriate choice of starting materials and ligands. acs.org

The synthesis of amidoalkyl dibenzofuranol derivatives has been achieved using a one-pot, three-component reaction of aromatic aldehydes, amides, and 2-hydroxydibenzofuran. researchgate.net This method, catalyzed by barium phosphate (B84403) nano-powder, provides excellent yields of the desired products. researchgate.net

Yield Optimization and Reaction Efficiency in this compound Synthesis

Optimizing the yield and reaction efficiency is a critical aspect of synthesizing this compound and its derivatives. azom.com Several factors, including reaction kinetics, catalyst selection, and reaction conditions, play a crucial role in maximizing the output of the desired product. azom.comnumberanalytics.com

In the synthesis of dibenzofuran derivatives, the choice of catalyst and reaction parameters is paramount. For instance, in the synthesis of 4,6-dinitrobenzofuroxan, a related heterocyclic compound, Taguchi's experimental design method was used to optimize the yield. researchgate.net This statistical approach allowed for the systematic evaluation of factors such as nitration temperature, the mass ratio of reactants, and reaction time to determine the optimal conditions for maximizing the yield. researchgate.net A similar approach could be applied to the synthesis of this compound to enhance its production.

The use of innovative reactor configurations, such as microreactors, can also significantly improve reaction efficiency. numberanalytics.com Microreactors offer enhanced heat transfer and temperature control, which can lead to improved reaction kinetics and higher yields. numberanalytics.com Continuous-flow systems have also been shown to be effective. For example, a pharmaceutical manufacturer implemented a continuous-flow system with copper iodide nanoparticles for a reaction, achieving a 92% yield and reducing catalyst loading by 40% compared to batch processes.

The table below illustrates the impact of optimizing reaction parameters on the yield of a synthetic process, based on the synthesis of 4,6-dinitrobenzofuran. researchgate.net

| Parameter | Level 1 | Level 2 | Level 3 | Optimal Level |

| Nitration Temperature (°C) | 30 | 40 | 50 | 40 |

| Mass Ratio (BF to H₂SO₄) | 1:10 | 1:15 | 1:20 | 1:15 |

| Volume Ratio (HNO₃ to H₂SO₄) | 1:1.5 | 1:2.0 | 1:2.5 | 1:2.0 |

| Reaction Time (hours) | 3 | 4 | 5 | 4 |

| Maximum Crude Yield | 73.2% | |||

| Maximum Purified Yield | 49.0% |

By carefully controlling these variables, it is possible to significantly improve the efficiency of the synthetic route to this compound.

Chemical Reactivity and Transformation Studies of 4 Dibenzofuranol

Functionalization Reactions

Functionalization reactions introduce new chemical moieties onto the 4-dibenzofuranol scaffold, thereby modifying its properties and enabling the construction of diverse molecular architectures.

Nitration and Subsequent Functional Group Interconversions

Nitration, an electrophilic aromatic substitution, is a common method for functionalizing aromatic compounds. solubilityofthings.com The reaction of this compound with nitrating agents, such as a mixture of nitric acid and sulfuric acid, can introduce a nitro group (–NO2) onto the aromatic ring. solubilityofthings.com The position of nitration is directed by the existing hydroxyl group, which is an activating, ortho-, para-directing group.

Once introduced, the nitro group can be converted into other functional groups, significantly expanding the synthetic utility of the molecule. solubilityofthings.com For instance, the reduction of the nitro group can yield an amino group (–NH2), a transformation that opens up avenues for a host of further reactions, including diazotization and coupling reactions. solubilityofthings.com

| Reaction | Reagents | Product Functional Group | Significance |

| Nitration | HNO₃, H₂SO₄ | Nitro (–NO₂) | Introduces a versatile functional group for further transformations. solubilityofthings.com |

| Reduction | e.g., H₂, Pd/C | Amino (–NH₂) | Creates a nucleophilic center for further derivatization. solubilityofthings.com |

Halogenation and its Influence on Reactivity

Halogenation involves the introduction of one or more halogen atoms (F, Cl, Br, I) onto the this compound structure. numberanalytics.com This is typically achieved through electrophilic aromatic substitution, where a halogen, activated by a Lewis acid catalyst, reacts with the aromatic ring. libretexts.org The electron-donating hydroxyl group on the dibenzofuran (B1670420) ring increases the electron density of the aromatic system, facilitating this substitution.

The introduction of a halogen atom can significantly alter the reactivity of the molecule. libretexts.org Halogens are electron-withdrawing groups, and their presence can make the aromatic ring less susceptible to further electrophilic attack. libretexts.org However, the halogen atom itself can serve as a handle for subsequent cross-coupling reactions, such as Suzuki or Heck reactions, which are powerful tools for forming carbon-carbon bonds. The reactivity of halogenated derivatives often follows the trend I > Br > Cl. vanderbilt.edu

| Halogenation Method | Catalyst | Effect on Reactivity | Potential Subsequent Reactions |

| Electrophilic Aromatic Substitution | Lewis Acid (e.g., FeX₃, AlX₃) | Deactivates the ring towards further electrophilic substitution. libretexts.orglibretexts.org | Cross-coupling reactions (e.g., Suzuki, Heck). smolecule.com |

| From Hydroxyl Group | e.g., PBr₃, SOCl₂ | Replaces the hydroxyl group with a halogen. | Nucleophilic substitution reactions. |

Derivatization for Complex Molecular Scaffolds

Derivatization is the chemical modification of a compound to produce a new compound with different properties, which is particularly useful for building complex molecular structures. numberanalytics.com The hydroxyl group of this compound is a prime site for derivatization. libretexts.org It can be converted into an ether or an ester, or it can be used to link the dibenzofuran unit to other molecular fragments. lkouniv.ac.in

For example, the reaction of this compound with an alkyl halide in the presence of a base leads to the formation of an ether. This process, known as the Williamson ether synthesis, is a common method for introducing alkyl groups. Similarly, reaction with an acyl chloride or anhydride (B1165640) yields an ester. These derivatization reactions are crucial for synthesizing molecules with specific biological activities or material properties. researchgate.net The process of breaking down a target molecule into simpler, commercially available starting materials through disconnections and functional group interconversions is known as retrosynthetic analysis. lkouniv.ac.inslideshare.net

| Derivatization Reaction | Reagents | New Functional Group | Application |

| Ether Synthesis | Alkyl halide, Base | Ether (–OR) | Modifying solubility and electronic properties. |

| Esterification | Acyl chloride or Anhydride | Ester (–O(C=O)R) | Introducing carbonyl functionality. |

| Coupling Reactions | Various (e.g., with boronic acids) | Biaryl or other complex linkages | Building larger, more complex molecular architectures. |

Oxidative and Reductive Transformations

The chemical nature of this compound allows it to undergo both oxidation and reduction, leading to a variety of transformed products.

Oxidative transformations of this compound can target either the hydroxyl group or the aromatic system. Oxidation of the hydroxyl group can lead to the formation of a ketone. smolecule.com More vigorous oxidation can potentially lead to ring-opening of the furan (B31954) moiety or degradation of the aromatic rings. In some contexts, this compound itself can be a product of the transformation of other molecules, such as dibenzofuran. acs.orgacs.org

Reductive transformations, on the other hand, typically involve the addition of hydrogen atoms. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), can reduce the aromatic rings of the dibenzofuran system. The specific conditions of the reaction (temperature, pressure, catalyst) will determine the extent of reduction. These transformations can lead to dihydro- or tetrahydro-dibenzofuran derivatives, which have different three-dimensional structures and properties compared to the parent aromatic compound.

| Transformation | Typical Reagents/Conditions | Resulting Products |

| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Ketones, ring-opened products |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Dihydro- or Tetrahydro-dibenzofuranols |

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Radical-Mediated Processes

Radical reactions involve intermediates with unpaired electrons and proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. numberanalytics.comfujifilm.com In the context of dibenzofuran chemistry, radical-mediated processes are particularly relevant to its formation and degradation. nih.gov For instance, the formation of dibenzofurans in combustion processes can involve the reaction of aromatic precursors with hydroxyl radicals (•OH). nih.govmdpi.com

While specific studies on radical-mediated reactions starting directly from this compound are less common, the principles of radical chemistry can be applied. libretexts.org For example, the hydroxyl group could potentially be involved in hydrogen atom abstraction by a radical species. The resulting oxygen-centered radical could then undergo further reactions. The study of such processes often employs techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates. nih.gov

The initiation of radical polymerization can be achieved through the generation of radicals from an initiator, which then react with a monomer to start the polymer chain growth. nih.gov

| Radical Process | Key Intermediates | Significance |

| Formation from Precursors | Phenoxy radicals, Hydroxyl radicals researchgate.net | Explains the environmental formation of dibenzofurans. |

| Potential Reactions | Oxygen-centered radicals | Could lead to a variety of transformation products. |

| Polymerization | Carbon-centered radicals | Can be initiated by radical-generating systems. nih.gov |

Catalytic Reaction Mechanisms

Key catalytic reactions involving dibenzofuran derivatives include oxidation, hydrogenation, and cross-coupling reactions. researchgate.net For instance, the synthesis of functionalized dibenzofurans can be achieved through highly efficient transition metal-catalyzed strategies. researchgate.net One prominent example is the copper-catalyzed intermolecular decarboxylative cascade cyclization, which utilizes readily accessible starting materials and less expensive reagents. researchgate.net

Another significant catalytic transformation is catalytic hydrogenation. The selective hydrogenation of ketone derivatives using catalysts like palladium on carbon (Pd/C) can produce this compound. This process requires carefully controlled conditions, such as mild pressures, to prevent the over-reduction of the aromatic rings.

Furthermore, the hydroxyl group and the aromatic rings of this compound are susceptible to various catalytic modifications. The hydroxyl group can undergo oxidation to form ketone or carboxylic acid derivatives using common oxidizing agents. The benzene (B151609) rings can participate in electrophilic substitution reactions, often facilitated by a catalyst, to introduce new functional groups. In biological systems, enzymes such as cytochrome P450s can catalyze the oxidation of aromatic compounds in a complex catalytic cycle involving an iron-heme center. nih.gov

The table below summarizes key catalytic reaction types applicable to this compound and its derivatives.

| Reaction Type | Catalyst Example | Reagents/Conditions | Product Type |

| Oxidative Coupling | Mn(OAc)₃ | Acetic acid, 80°C | Dibenzofuran skeleton |

| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | Mild pressure (3–5 bar) | Reduced furan ring |

| Cross-Coupling | Copper (e.g., CuI) | Base, elevated temperature | Functionalized dibenzofurans |

| Amidoalkylation | Barium Phosphate (B84403) (Ba₃(PO₄)₂) | Aldehydes, amides, 100°C | Amidoalkyl dibenzofuranol derivatives researchgate.net |

Role of this compound in Chemical Synthesis of Advanced Materials

The rigid, planar structure and functionalizable nature of this compound make it a valuable building block in the synthesis of advanced materials. Its dibenzofuran core imparts desirable properties such as high thermal stability and specific photophysical characteristics, which are leveraged in polymer science and organic electronics.

Precursor in Polymer Chemistry

In polymer science, dibenzofuran derivatives like this compound are utilized as monomers or additives to create high-performance polymers. lookchem.com The incorporation of the rigid dibenzofuran moiety into a polymer backbone can significantly enhance the thermal and mechanical properties of the resulting material. This makes such polymers suitable for applications in electronic devices and specialized packaging.

The general process of creating polymers involves joining small monomer units, like this compound derivatives, into long chains. libretexts.org The properties of the final polymer are dictated by factors such as the length of the polymer chains, the nature of any side groups, and the degree of chain branching. libretexts.org The rigid and planar structure of the dibenzofuran unit contributes to stronger intermolecular attractions and more ordered packing of polymer chains, leading to materials with higher strength and stability. libretexts.org

The transformation of a polymer precursor into the final material often involves processes like pyrolysis, where the polymer is heated in an oxygen-free environment to produce a controlled carbon structure. nih.gov The initial chemical structure of the precursor is critical in determining the properties of the final material. nih.gov

The table below outlines the impact of incorporating dibenzofuran units into polymers.

| Property Enhanced | Reason | Potential Application |

| Thermal Stability | The rigid, aromatic dibenzofuran core requires high energy for decomposition. | High-temperature electronics, aerospace components. |

| Mechanical Strength | Planar structure allows for close chain packing and strong intermolecular forces. libretexts.org | Engineering plastics, durable films. |

| Photophysical Properties | The conjugated system can be tailored for specific light absorption/emission. | Organic electronics, sensors. |

Application in Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are key materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov OLEDs are devices that emit light when an electric current is passed through a thin film of organic semiconductor material. umich.edu The inherent photophysical properties of the dibenzofuran core, such as high fluorescence quantum yields and thermal stability, make it an excellent candidate for these applications.

Derivatives of this compound are often used to create materials for specific layers within the OLED device structure. google.com A typical OLED consists of several layers, including a hole injection layer, a hole transport layer, a luminescent layer, an electron transport layer, and an electron injection layer, all sandwiched between two electrodes. google.com

A patent for dibenzofuran-based derivatives highlights their use as hole-transporting materials. google.com In one example, a compound named 2,8-bis(4-dibenzofuran group)dibenzofuran was used in the hole transport layer of an OLED device. google.com The performance of such devices is often compared against standard materials. For instance, a device using a dibenzofuran derivative in the hole transport layer was shown to have different operational characteristics compared to a device using the common hole transport material TCTA. google.com The development of these specialized organic materials is crucial for creating efficient and long-lasting OLED displays and lighting.

The following table presents data from a patent illustrating the performance of an OLED device incorporating a dibenzofuran derivative. google.com

| Device Component | Material Used | Role in Device |

| Hole Transport Layer | 2,8-bis(4-dibenzofuran group)dibenzofuran | Facilitates the movement of positive charge carriers (holes) towards the emissive layer. google.com |

| Emissive Layer | CBP (host), TPBi (host), Ir(ppy)₃ (dopant) | Site of light generation through electron-hole recombination. google.com |

| Comparative Material | TCTA | A standard hole transport material used for performance comparison. google.com |

Biological Activities and Mechanistic Pathways of 4 Dibenzofuranol Derivatives

Antiproliferative and Cytotoxic Activities

Derivatives of 4-dibenzofuranol have demonstrated notable antiproliferative and cytotoxic effects across a range of studies. These activities are primarily attributed to their ability to induce apoptosis and inhibit key cellular enzymes involved in cancer progression.

Activity against Cancer Cell Lines

Dibenzofuran (B1670420) derivatives have been the subject of extensive research for their cytotoxic effects against various cancer cell lines. Eupatodibenzofuran A and Eupatodibenzofuran B, for instance, have shown significant inhibitory concentration (IC50) values against lung and breast cancer cells. These compounds are understood to trigger apoptosis through pathways involving the mitochondria and the activation of caspases. Investigations into the cytotoxic mechanisms of dibenzofurans have revealed that exposure to these compounds can lead to substantial apoptosis in cancer cells, primarily through mitochondrial dysfunction.

The introduction of halogen atoms, such as bromine, into the benzofuran (B130515) ring has been shown to significantly increase anticancer activities. nih.gov This is likely due to the formation of halogen bonds, which enhance the binding affinity of the compound to its target sites. nih.gov One study reported that a benzofuran derivative with a bromine atom at the 3-position of the benzofuran ring exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

| Compound | Cell Line | IC50 (µM) |

| Eupatodibenzofuran A | A549 (Lung Cancer) | ~5.95 |

| Eupatodibenzofuran B | MCF-7 (Breast Cancer) | ~5.55 |

| Halogenated Benzofuran Derivative 1 | K562 (Leukemia) | 5 |

| Halogenated Benzofuran Derivative 1 | HL60 (Leukemia) | 0.1 |

| Derivative 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck Cancer) | 0.46 |

Inhibition of Kinases (e.g., Pim, CLK1)

Pim kinases are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in promoting cell proliferation and survival, making them a validated target for anticancer therapies. nih.govmdpi.com In this context, dibenzo[b,d]furan derivatives inspired by the natural product cercosporamide (B1662848) have emerged as promising inhibitors. nih.gov

A notable lead compound, designated as compound 44 in one study, has been identified as a potent inhibitor of Pim-1 and Pim-2 kinases. nih.gov Furthermore, this compound also exhibits a nanomolar IC50 value against cdc2-like kinase 1 (CLK1) and demonstrates low micromolar anticancer potency against the MV4-11 acute myeloid leukemia (AML) cell line, which is characterized by high endogenous levels of Pim-1/2 kinases. nih.gov The development of these dibenzofuran derivatives has been supported by enzymatic and cellular assays, as well as in vivo toxicity testing using Galleria mellonella larvae. nih.govmdpi.com

The inhibitory action of these dibenzofuran derivatives is not limited to Pim kinases. Their dual inhibition of both Pim and CLK1 kinases presents a multi-pronged approach to cancer therapy. nih.gov The design and synthesis of these compounds have been guided by structure-activity relationship (SAR) studies and molecular docking to optimize their inhibitory properties. nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Effects

Beyond their anticancer properties, this compound derivatives also exhibit significant anti-inflammatory and immunomodulatory activities. These effects are mediated through the modulation of key inflammatory pathways, including the generation of reactive oxygen species and the synthesis of nitric oxide.

Modulation of Superoxide (B77818) Generation by Neutrophils

Several dibenzofuran derivatives have been shown to possess potent inhibitory effects on superoxide anion (O₂⁻) generation by human neutrophils. researchgate.netnih.gov A novel dibenzofuran, lucidafuran, isolated from the stems of Pourthiaea lucida, demonstrated significant inhibitory activity against fMLP-induced superoxide production with an IC50 value of 18.7 ± 4.4 µM. nih.gov Another compound, aucuparin, also isolated from the same plant, exhibited even more potent inhibition with an IC50 value of 17.0 ± 6.8 µM. nih.gov

Further research has confirmed the inhibitory effects of other natural dibenzofuran derivatives on superoxide generation. researchgate.net Four dibenzofuran compounds isolated from the roots of Rhaphiolepis indica—2-hydroxy-3,4,6-trimethoxydibenzofuran, 2-hydroxy-3,4,9-trimethoxydibenzofuran, 2-hydroxy-3,4,6,9-tetramethoxydibenzofuran, and 1,2-methylenedioxy-3,4,6-trimethoxydibenzofuran—were all found to effectively suppress superoxide production by human neutrophils. researchgate.net

| Compound | Inhibitory Effect on Superoxide Generation (IC50) |

| Lucidafuran | 18.7 ± 4.4 µM |

| Aucuparin | 17.0 ± 6.8 µM |

Inhibition of Nitric Oxide Synthesis

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor in the progression of various inflammatory diseases. researchgate.net Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. While direct studies on this compound are limited, research on related heterocyclic structures provides valuable insights.

For instance, certain chalcone (B49325) derivatives have been shown to possess anti-inflammatory properties, including the potent inhibition of NO formation in murine microglial cells. researchgate.net Furthermore, the synthesis and biological evaluation of N,N'-disubstituted thiourea (B124793) and urea (B33335) derivatives have identified compounds that inhibit both neuronal NOS (nNOS) and iNOS. rsc.org One such derivative, compound 4g, displayed significant inhibition of both nNOS (80.6%) and iNOS (76.6%) without affecting the endothelial isoform (eNOS), suggesting its potential as a lead compound for neurological disorders where both isoforms are implicated. rsc.org These findings highlight the potential for designing this compound derivatives that can selectively target nitric oxide synthase isoforms.

Antimicrobial and Antifungal Properties

Research has demonstrated that this compound and its derivatives possess significant antimicrobial and antifungal properties, making them potential candidates for the development of new therapeutic agents against a range of pathogens.

In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, some dibenzofuran derivatives have reported minimum inhibitory concentrations (MIC) as low as 20 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). Other studies have reported MIC values ranging from 12.5 mg/mL to 50 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

In addition to their antibacterial action, these compounds also exhibit antifungal activity against clinically relevant fungi such as Candida albicans. The antifungal effects of some derivatives have been described as moderate, suggesting a potential for therapeutic applications in treating fungal infections. The antimicrobial efficacy of certain dibenzofuran derivatives has been further highlighted in studies focusing on their low cytotoxicity towards human cells, which underscores their potential as therapeutic agents for treating resistant bacterial infections.

| Compound/Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

| Dibenzofuran derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | As low as 20 µg/mL |

| This compound derivatives | Staphylococcus aureus, Escherichia coli | 12.5 mg/mL - 50 mg/mL |

| Dibenzofuran derivatives | Candida albicans | Moderate activity reported |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus | 3.13 µg/mL |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 µg/mL |

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. nih.gov Research has highlighted the potential of these compounds, particularly in combating antibiotic-resistant strains, which pose a significant global health challenge. nih.gov

Studies have shown that certain dibenzofuran derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives have been reported to be as low as 3.13 µg/mL, indicating potent antibacterial action. nih.gov For instance, a study on various dibenzofuran derivatives revealed strong activity against MRSA. Another study found that specific biphenyl (B1667301) and dibenzofuran derivatives exhibited significant inhibitory activities against multidrug-resistant Enterococcus faecalis and carbapenem-resistant Acinetobacter baumannii. nih.gov

The mechanism of antibacterial action is believed to involve the disruption of essential bacterial processes. creative-biolabs.com While the precise mechanisms for all this compound derivatives are not fully elucidated, potential targets include bacterial cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways. creative-biolabs.commdpi.com The structure of these compounds, featuring a dibenzofuran core, allows for various interactions with bacterial components. The hydroxyl group, for example, can form hydrogen bonds, while the aromatic system can participate in π-π stacking interactions, potentially disrupting enzyme function or membrane integrity.

Table 1: Antibacterial Activity of Selected Dibenzofuran Derivatives

| Compound/Derivative | Target Bacteria | Activity/MIC Value | Reference |

|---|---|---|---|

| This compound Derivatives | Staphylococcus aureus, Escherichia coli | MICs from 12.5 to 50 mg/mL | |

| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | Methicillin-resistant Staphylococcus aureus | MIC as low as 3.13 µg/mL | nih.gov |

| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis | MIC as low as 6.25 µg/mL | nih.gov |

| 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol | Carbapenem-resistant Acinetobacter baumannii | Comparable to ciprofloxacin | nih.gov |

| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol | Carbapenem-resistant Acinetobacter baumannii | Comparable to ciprofloxacin | nih.gov |

Antifungal Chemotherapy Applications

In addition to their antibacterial effects, this compound derivatives have also been investigated for their potential in antifungal chemotherapy. These compounds have shown activity against clinically relevant fungi, such as Candida albicans.

The development of new antifungal agents is crucial due to the rise of fungal infections and the emergence of resistance to existing drugs. mdpi.commdpi.com The mechanism of action of antifungal drugs often involves targeting structures unique to fungal cells, such as the cell membrane's ergosterol (B1671047) or the cell wall. wikipedia.orgnih.gov Polyene antifungals, for instance, bind to ergosterol, leading to membrane disruption. wikipedia.orgnih.gov Azole antifungals inhibit the synthesis of ergosterol. wikipedia.orgnih.gov

While the specific antifungal mechanisms of this compound derivatives are still under investigation, their structural features suggest they could interfere with fungal cell membrane integrity or key enzymatic processes. nih.gov The ability of the dibenzofuran scaffold to interact with biological membranes and enzymes is a key aspect of their potential antifungal action. Research into related heterocyclic compounds has shown that they can inhibit fungal growth by disrupting the fungal cell membrane and inhibiting ergosterol biosynthesis. intec.edu.do

Table 2: Antifungal Drug Classes and Their Mechanisms

| Antifungal Class | Mechanism of Action | Reference |

|---|---|---|

| Polyenes | Bind to ergosterol in the fungal cell membrane, causing leakage of cellular components. | wikipedia.orgnih.gov |

| Azoles | Inhibit the enzyme 14-alpha-sterol demethylase, which is necessary for ergosterol biosynthesis. | wikipedia.orgnih.gov |

| Allylamines | Inhibit squalene (B77637) epoxidase, another enzyme in the ergosterol biosynthesis pathway. | nih.gov |

| Echinocandins | Inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall. | slideshare.net |

Antioxidant Activities

Dibenzofuran derivatives, including those of this compound, have been recognized for their antioxidant properties. ontosight.aimdpi.com Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals, which are highly reactive molecules that can cause cellular damage. intec.edu.dovinatiorganics.com

The antioxidant activity of these compounds is largely attributed to their chemical structure. The hydroxyl group on the dibenzofuran ring is a key feature, as it can donate a hydrogen atom to neutralize free radicals, a process known as hydrogen atom transfer (HAT). frontiersin.orgplos.org The resulting radical is stabilized by the resonance of the aromatic ring system, making the parent molecule an effective antioxidant. mdpi.com The planar structure and extended π-conjugation of the dibenzofuran core contribute to this stabilizing effect. mdpi.com

Studies have employed various assays to evaluate the antioxidant capacity of these derivatives, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ATP-binding cassette (ABC) transporter assay. mdpi.complos.org The results indicate that these compounds can effectively scavenge free radicals and chelate metal ions, further contributing to their antioxidant potential. plos.org The antioxidant mechanism can also involve single-electron transfer followed by proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET), depending on the specific derivative and the reaction environment. scholarena.com

Table 3: Antioxidant Mechanisms

| Mechanism | Description | Reference |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | An antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it. | frontiersin.org |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | An antioxidant donates an electron to a free radical, forming a radical cation, which then releases a proton. | scholarena.com |

| Sequential Proton Loss Electron Transfer (SPLET) | An antioxidant first loses a proton, and the resulting anion then donates an electron to a free radical. | frontiersin.orgscholarena.com |

Other Reported Biological Activities

Some benzofuran derivatives, a class of compounds that includes dibenzofurans, have been reported to possess antihyperglycemic properties. scholarena.com This suggests a potential therapeutic application in managing high blood sugar levels. The mechanism behind this activity is not fully understood but may involve the inhibition of enzymes related to glucose metabolism or the modulation of signaling pathways involved in glucose uptake and utilization. Further research is needed to explore the specific effects of this compound derivatives on blood glucose regulation.

Derivatives of dibenzofuran have been noted for their vasodilatory properties, meaning they can widen blood vessels. researchgate.net Vasodilation leads to a decrease in vascular resistance and an increase in blood flow, which can lower blood pressure. cvpharmacology.comnih.gov This effect is achieved through the relaxation of smooth muscle cells within the vessel walls. wikipedia.org

The mechanism of vasodilation can involve several pathways, including the activation of potassium channels and the stimulation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Increased cGMP levels cause smooth muscle relaxation. nih.gov Another mechanism involves lowering intracellular calcium concentrations or the dephosphorylation of myosin light chains, both of which lead to muscle relaxation. wikipedia.org The specific pathways through which this compound derivatives exert their vasodilatory effects require further investigation.

Antihyperglycemic Potential

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govresearchgate.net For this compound derivatives, SAR studies have provided insights into the features that contribute to their antibacterial, antifungal, and antioxidant properties.

In terms of antibacterial activity, studies on related biphenyl and dibenzofuran compounds have indicated that the presence of hydroxyl groups on the aromatic rings is beneficial. nih.gov Furthermore, the introduction of strong electron-withdrawing groups on one of the phenyl rings can enhance antibacterial potency. nih.gov The position and nature of substituents on the dibenzofuran core significantly impact the compound's effectiveness against different bacterial strains. asianpubs.org For instance, some studies on furan (B31954) derivatives have shown that specific substitutions at the C-4 position can be favorable for antifungal activity. researchgate.net

Regarding antioxidant activity, the presence and position of hydroxyl groups are paramount. mdpi.comresearchgate.net The ability of these groups to donate hydrogen atoms is a key determinant of radical scavenging ability. plos.org The planarity and electron delocalization of the dibenzofuran system also play a significant role in stabilizing the resulting radical and thus enhancing antioxidant capacity. mdpi.com Modifications to the dibenzofuran structure, such as the introduction of additional electron-donating groups, can further modulate this activity. gavinpublishers.com

In Vitro and In Vivo Pharmacological Studies

Derivatives of the dibenzofuran scaffold have demonstrated a range of biological activities in both in vitro (laboratory-based) and in vivo (living organism) studies. These activities highlight their potential as lead compounds for developing new therapeutic agents. Research has particularly focused on their cytotoxic, antimicrobial, and anti-inflammatory effects.

In vitro studies have shown that dibenzofuran derivatives possess significant cytotoxic activity against various cancer cell lines. For example, new dibenzofuran derivatives isolated from the plant Eupatorium fortunei, named eupatodibenzofuran A and eupatodibenzofuran B, have shown potent inhibitory effects. Eupatodibenzofuran A was found to be highly cytotoxic to A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma) cells. nih.gov Similarly, certain bromoalkyl and bromoacetyl derivatives of benzofurans, a closely related chemical class, have exhibited high cytotoxicity, particularly against leukemia cell lines like K562. mdpi.com

The antimicrobial properties of dibenzofuran derivatives have also been a subject of investigation. Studies have reported that these compounds can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

The table below summarizes key findings from pharmacological studies on dibenzofuran and related derivatives.

| Compound/Derivative | Study Type | Model | Observed Activity | Reference |

| Eupatodibenzofuran A | In Vitro | A549 & MCF-7 Cancer Cells | Potent cytotoxic activity with IC₅₀ values of 5.95 µM and 5.55 µM, respectively. | nih.gov |

| Dibenzofuran Derivatives | In Vitro | Methicillin-Resistant Staphylococcus aureus (MRSA) | Strong antibacterial activity. | |

| Brominated Benzofuran Derivatives | In Vitro | K562 Leukemia Cells | Selective cytotoxic effects. | mdpi.com |

| Dibenzofuran Derivatives | General Review | Various | Cytotoxicity, antibacterial, antifungal, anti-inflammatory properties. | researchgate.net |

Molecular Mechanisms of Action

The pharmacological effects of this compound derivatives are underpinned by several molecular mechanisms, including direct interaction with cellular receptors, activation of programmed cell death pathways, and the generation of reactive molecules that induce cellular stress.

A key molecular target for dibenzofurans is the Aryl hydrocarbon Receptor (AhR), a transcription factor that regulates gene expression in response to environmental chemicals. nih.gov The AhR is normally located in the cytoplasm, where it is part of a complex with chaperone proteins like heat shock protein 90 (Hsp90). nih.gov

The interaction follows a well-defined pathway:

Ligand Binding : As lipophilic molecules, dibenzofurans can diffuse across the cell membrane and bind to the AhR in the cytoplasm. nih.gov

Nuclear Translocation : This binding event triggers a conformational change in the AhR, causing the chaperone proteins to dissociate. This exposes a nuclear localization sequence, allowing the ligand-receptor complex to move into the nucleus. nih.gov

Dimerization and DNA Binding : Inside the nucleus, the activated AhR forms a heterodimer with another protein called the AhR Nuclear Translocator (ARNT). nih.gov

Gene Transcription : This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. nih.gov

The binding affinity of a compound to the AhR often correlates with its potency. While highly toxic compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) are potent AhR agonists, various natural and synthetic compounds, including dibenzofurans, also act as ligands. nih.govnih.gov The ability of dibenzofuran derivatives to activate this pathway is central to many of their biological and toxicological effects.

A significant mechanism underlying the cytotoxic activity of dibenzofuran derivatives is the induction of apoptosis, or programmed cell death. Apoptosis is a controlled process that eliminates damaged or unwanted cells and is a key target in cancer therapy. researchgate.net

Research has shown that dibenzofuran derivatives can trigger apoptosis through multiple pathways. A study on eupatodibenzofuran A confirmed that it markedly induced apoptosis in both A549 and MCF-7 cancer cells. nih.gov The mechanism was identified as being dependent on both the mitochondria and the activation of caspase-3. nih.gov The intrinsic (mitochondrial) pathway of apoptosis involves the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of caspase enzymes, culminating in the activation of executioner caspases like caspase-3. diva-portal.org

Similarly, studies on related benzofuran derivatives have demonstrated that their anticancer effects result from the induction of apoptosis via caspase-dependent pathways. mdpi.com For instance, certain benzofuran derivatives were found to activate caspase-3 and caspase-7, confirming their pro-apoptotic properties. mdpi.com This programmed cell death is often a direct consequence of the cellular stress induced by the compounds.

| Derivative Class | Cell Line | Apoptotic Pathway | Key Findings | Reference |

| Dibenzofurans (Eupatodibenzofuran A) | A549, MCF-7 | Mitochondrial, Caspase-3 Dependent | Markedly induced apoptosis. | nih.gov |

| Benzofurans | K562 Leukemia | Caspase-3/7 Dependent | Confirmed pro-apoptotic properties. | mdpi.com |

| Aporphine/Isoquinoline Derivatives | Glioblastoma Cells | Intrinsic, Caspase-3 Dependent | Induced apoptosis and DNA damage. | diva-portal.org |

The phenolic structure of this compound and its derivatives suggests a potential to engage in redox cycling, a process that can generate reactive oxygen species (ROS). ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can cause damage to cellular components like DNA, lipids, and proteins when present in excess—a state known as oxidative stress. frontiersin.orgmdpi.com

Redox cycling involves the repeated reduction and oxidation of a compound. In this process, a molecule like a quinone or a phenol (B47542) derivative can be reduced by cellular enzymes (e.g., cytochrome P450 reductase). researchgate.net The resulting unstable radical can then react with molecular oxygen to regenerate the parent compound while producing a superoxide radical. researchgate.net This futile cycle consumes cellular reducing equivalents (like NADPH) and continuously generates ROS, leading to oxidative stress. frontiersin.orgresearchgate.net

Environmental Occurrence, Fate, and Impact of Dibenzofuranols

Sources and Formation Pathways of Dibenzofuranols in the Environment

4-Dibenzofuranol, as a member of the hydroxylated polycyclic aromatic hydrocarbon (OH-PAH) family, can be formed during various combustion processes. The formation of its parent compound, dibenzofuran (B1670420), is a known consequence of incomplete combustion of organic materials. researchgate.netdoubtnut.com Polychlorinated dibenzofurans (PCDFs) and their hydroxylated counterparts are recognized as byproducts of waste incineration and other industrial activities involving heat. ontosight.ai

The primary formation pathways for dibenzofurans during combustion include:

Pyrosynthesis: This process involves the reaction of precursor molecules, such as chlorophenols, in the gas phase at temperatures between 500 and 700°C. researchgate.net

De novo Synthesis: This pathway occurs on the surface of fly ash particles at lower temperatures (200–500°C) and requires the presence of carbon and oxygen. researchgate.net

Oxidation of PAHs: The oxidation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) is another source of dibenzofuran in combustion systems. mdpi.com This can be initiated by hydroxyl radicals (∙OH), which are dominant in many combustion environments. mdpi.com

While direct studies on this compound formation are specific, the mechanisms for the creation of the core dibenzofuran structure are well-established. The subsequent hydroxylation to form this compound can occur as part of the complex chemical reactions within the combustion process or through subsequent environmental degradation of the parent compound. For instance, the oxidation of dibenzofuran can lead to the formation of various gaseous species, including dibenzofuranol. researchgate.net These compounds are found in emissions from sources like municipal and medical waste incinerators and vehicle exhaust. epa.govdss.go.th

This compound and related compounds are frequently identified as pollutants originating from various industrial activities. They are considered unintentional by-products of many industrial processes. epa.govwho.int

Key industrial sources include:

Pulp and Paper Mills: Effluents from pulp and paper mills that use chlorine bleaching processes are a significant source of chlorinated dibenzofurans. justice.gc.caeuropa.eu The wastewater from these mills contains a complex mixture of organic and inorganic materials, including high concentrations of organic matter measured as chemical oxygen demand (COD). cdsentec.comtuni.fi Regulations are in place to limit the release of these toxic substances from such facilities. justice.gc.ca

Chemical Manufacturing: The production of certain chemicals, such as chlorinated phenols (e.g., pentachlorophenol) and herbicides, can generate polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) as unintended byproducts. Cross-contamination can occur if manufacturing equipment is not properly cleaned between batches of different chemicals.

Metallurgical Industries: The production of steel and other metals contributes to the release of various pollutants, including volatile organic compounds. kunakair.com

Waste Disposal: Landfills receiving industrial waste and residues from incineration can release dibenzofurans into the environment. pops.int

These industrial processes can release this compound and its precursors directly into the air, water, and soil, contributing to environmental contamination. kunakair.com

While many dibenzofurans in the environment are of anthropogenic origin, some are produced through natural processes. Biosynthesis, the production of complex chemical compounds by living organisms, is one such pathway. ebsco.com

Microbial Metabolism: Certain bacteria have the ability to degrade dibenzofuran. nih.gov For example, bacteria such as Sphingomonas, Brevibacterium, Terrabacter, and Staphylococcus auricularis can degrade dibenzofuran into hydroxylated metabolites like 2,2',3-trihydroxybiphenyl through the action of enzymes like dibenzofuran 4,4a-dioxygenase. t3db.ca This indicates a pathway where dibenzofuran, a pollutant, can be transformed into hydroxylated derivatives, including potentially this compound, by microorganisms in the soil and sediment. Some studies have focused on enriching dibenzofuran-utilizing bacteria to co-metabolize other persistent pollutants like dibenzodioxin. nih.gov

Fungal and Plant Sources: Dibenzofurans and related structures like dibenzo-α-pyrones are known to be produced by fungi, lichens, and plants. mdpi.comresearchgate.net For instance, over 41 different dibenzofurans have been detected in species of the Malinae subtribe of flowering plants, where they can act as phytoalexins (antimicrobial compounds produced by plants in response to infection). researchgate.net While direct isolation of this compound from these sources is not prominently documented in the provided search results, the natural synthesis of the core dibenzofuran structure is evident. For example, a new dibenzofuran, 2-hydroxy-4,5-dimethoxydibenzofuran, was isolated from Malus rockii. researchgate.net

Biosynthesis Pathways: The biosynthesis of aromatic compounds in organisms often follows established routes like the shikimate pathway. nih.gov However, novel pathways are also being discovered. For example, a unique biosynthesis pathway for 3-amino-4-hydroxybenzoic acid from primary metabolites has been identified in Streptomyces, involving enzymes that catalyze aldol (B89426) condensation. nih.gov

Presence in Industrial By-products and Pollutants

Environmental Distribution and Transport Mechanisms

The movement and final destination of this compound in the environment are governed by its physicochemical properties and interactions with different environmental compartments like soil, water, and air.

Adsorption to soil and sediment particles is a critical process affecting the fate and mobility of organic compounds in the environment. researchgate.netecetoc.org For hydrophobic organic compounds like dibenzofurans, this process significantly reduces their concentration in the water phase and limits their transport. ecetoc.org

The tendency of a chemical to adsorb to soil or sediment is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgskb.com A high Koc value indicates a strong tendency for the chemical to bind to the organic matter in soil and sediment. usgs.gov For the parent compound, dibenzofuran, an estimated Koc of 4,200 suggests it has slight mobility in soil and is expected to adsorb to suspended solids and sediment in water. nih.gov This adsorption process is influenced by soil properties such as organic matter content, clay content, and pH. researchgate.netmdpi.com

The equilibrium partitioning (EqP) method is often used to estimate environmental quality standards for soil and sediment based on aquatic toxicity data and the partition coefficient. rivm.nl Studies have shown that for hydrophobic compounds, adsorption is a key factor in their distribution. mdpi.com The process involves interactions such as hydrophobic interactions, hydrogen bonding, and π–π bonding. mdpi.com

Table 1: Adsorption Parameters for Selected Organic Compounds

| Compound | Log Kow (Hydrophobicity) | Adsorption Affinity Trend | Primary Adsorption Mechanisms |

|---|---|---|---|

| Bisphenol A (BPA) | Lower | Lowest | Hydrophobic interaction, Hydrogen bonding, π–π bonding mdpi.com |

| Estrone (E1) | Intermediate | Intermediate | |

| 17β-Estradiol (E2) | Higher | High | |

| 17α-Ethinylestradiol (EE2) | Highest | Highest |

This table illustrates the relationship between hydrophobicity (Log Kow) and adsorption for several endocrine-disrupting chemicals (EDCs), showing that higher hydrophobicity generally leads to greater adsorption in soils. mdpi.com A similar principle applies to dibenzofuranols.

Volatilization is the process by which a chemical evaporates from surfaces like water or soil into the atmosphere. taylorandfrancis.com This transport mechanism is governed by the chemical's vapor pressure and its Henry's Law constant. oregonstate.eduwikipedia.org The Henry's Law constant (H) relates the partial pressure of a compound in the air to its concentration in water at equilibrium. uomus.edu.iqcopernicus.org

For the parent compound, dibenzofuran, the estimated Henry's Law constant is 2.1 x 10⁻⁴ atm-m³/mol, which suggests that volatilization from moist soil and water surfaces is an important environmental fate process. nih.gov However, the strong adsorption of dibenzofuran to soil and sediment is expected to reduce the rate of volatilization. nih.gov Once in the atmosphere, vapor-phase dibenzofuran is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4 days. nih.gov

The rate of volatilization depends on several factors:

From Water: Depends on the Henry's Law constant. oregonstate.edu

From Moist Soil: Determined by Henry's Law constant and the distribution coefficient (Kd), as well as soil moisture content. oregonstate.edu

From Dry Soil: Primarily influenced by the chemical's vapor pressure and its adsorption to soil particles. oregonstate.edu

Table 2: Environmental Fate Properties of Dibenzofuran

| Property | Value | Implication |

|---|---|---|

| Vapor Pressure (25 °C) | 0.00248 mm Hg nih.gov | Exists as vapor in the atmosphere nih.gov |

| Henry's Law Constant | 2.1 x 10⁻⁴ atm-m³/mol nih.gov | Volatilization from water/moist soil is significant nih.gov |

| Estimated Koc | 4,200 nih.gov | Slight mobility in soil; adsorption attenuates volatilization nih.gov |

| Atmospheric Half-life | ~4 days (via reaction with OH radicals) nih.gov | Degrades in the atmosphere nih.gov |

Photochemical Degradation

The photochemical degradation of this compound in the environment is a critical process influencing its persistence. This degradation can occur through direct photolysis, where the molecule absorbs sunlight directly, or indirect photolysis, involving reactions with photochemically produced reactive species.

In the atmosphere, vapor-phase dibenzofuran, the parent compound of this compound, is expected to be degraded by reacting with photochemically-produced hydroxyl radicals (•OH). The estimated half-life for this reaction is approximately 4 days. A computational study on the atmospheric degradation of dibenzofuran initiated by OH radicals predicted that the primary reaction is OH addition, leading to the formation of hydroxylated derivatives such as 1-dibenzofuranol. epa.gov This suggests that a similar pathway involving OH radical attack on the aromatic rings would be a significant degradation mechanism for this compound as well.

In aquatic environments, the degradation of dibenzofurans is influenced by the presence of other substances. Studies on the parent compound, dibenzofuran, have shown that photolysis in natural lake water can lead to the cleavage of the ether bond (C-O cleavage) and subsequent hydroxylation, forming products like 2,2′-dihydroxybiphenyl. acs.org This product can be further hydroxylated to trihydroxybiphenyls. acs.org The presence of natural organic matter, such as humic and fulvic acids, can accelerate the photodegradation of organic pollutants by acting as photosensitizers, generating reactive species like singlet oxygen and hydroxyl radicals. nj.govresearchgate.net

Biodegradation and Biotransformation in Environmental Systems

The biodegradation of dibenzofuran and its derivatives, including this compound, is a key process in their environmental removal. This transformation is primarily carried out by microorganisms, including bacteria and fungi, which have evolved diverse enzymatic systems to break down these aromatic structures.

Microbial Degradation Pathways

Microorganisms employ several distinct pathways to degrade dibenzofuran. The initial attack often involves dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring. Two primary initial dioxygenation strategies have been identified:

Angular Dioxygenation: This pathway is initiated by an attack at the angular position (C4 and C4a) adjacent to the ether bridge. This leads to the formation of an unstable diol, which spontaneously rearranges to 2,2′,3-trihydroxybiphenyl. researchgate.netnih.gov This intermediate is then subjected to meta-cleavage, breaking the aromatic ring and leading to intermediates such as salicylic (B10762653) acid. nih.govnih.gov Bacteria capable of utilizing dibenzofuran as a sole carbon and energy source, such as certain Sphingomonas species, typically employ this angular dioxygenation pathway. researchgate.netacs.org

Lateral Dioxygenation: This pathway involves dioxygenation at a lateral position on one of the benzene (B151609) rings (e.g., C1,2 or C2,3). This is a common strategy in the cometabolic degradation of dibenzofuran by bacteria grown on other aromatic compounds like biphenyl (B1667301). acs.orgnih.gov For instance, Ralstonia sp. strain SBUG 290, when grown on biphenyl, co-oxidizes dibenzofuran via 1,2-hydroxylation. nih.gov This leads to the formation of a ring cleavage product, 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB). acs.org

4-Hydroxydibenzofuran (this compound) has been identified as a metabolite in the fungal degradation of dibenzofuran. For example, the filamentous fungus Paecilomyces lilacinus transforms dibenzofuran into several monohydroxylated isomers, including 4-hydroxydibenzofuran. researchgate.net Similarly, the yeast Trichosporon mucoides has been shown to produce four different monohydroxylated dibenzofurans during its metabolism of the parent compound. asm.org These hydroxylated intermediates are more water-soluble and can be further metabolized. cambridge.org

The table below summarizes the key microbial degradation pathways for dibenzofuran.

| Pathway Type | Initial Step | Key Enzyme Type | Example Microorganism | Key Intermediates |

| Angular Dioxygenation | Attack at C4/C4a positions | Angular Dioxygenase | Sphingomonas sp. | 2,2′,3-Trihydroxybiphenyl, Salicylic Acid |

| Lateral Dioxygenation (Cometabolic) | Attack at lateral C1,2 or C2,3 positions | Biphenyl Dioxygenase | Ralstonia sp. SBUG 290, Pseudomonas putida B6-2 | 1,2-Dihydroxydibenzofuran, HOBB |